molecular formula C23H29ClO9 B587219 Chlorouvedalin

Chlorouvedalin

Cat. No.: B587219
M. Wt: 484.9 g/mol
InChI Key: BQXRLMULBZGQJI-VXIIXAFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Chemical Abstracts Service Registry (24694-80-2)

The compound's registration under this specific Chemical Abstracts Service number indicates its recognition as a distinct chemical entity with verified structural characteristics. Chemical database entries consistently reference this registry number across multiple platforms, including ChemicalBook, which lists the compound with MDL number MFCD23103686. The systematic nomenclature reflects the complex nature of the molecule, incorporating elements that describe the germacranolide skeleton, the presence of multiple ester linkages, and the specific positioning of the chlorine substituent within the molecular framework.

Molecular Formula (C23H29ClO9) and Weight (484.93 g/mol)

The molecular formula of this compound, C23H29ClO9, reveals a composition that includes twenty-three carbon atoms, twenty-nine hydrogen atoms, one chlorine atom, and nine oxygen atoms. This elemental composition results in a calculated molecular weight of 484.93 grams per mole, though some sources report slight variations at 484.92 grams per mole due to different precision levels in calculations. The molecular formula indicates a high degree of oxygenation, characteristic of sesquiterpene lactones that contain multiple hydroxyl groups, ester linkages, and lactone functionalities. The presence of a single chlorine atom distinguishes this compound from many other naturally occurring sesquiterpenes, suggesting either natural halogenation processes or specific biosynthetic pathways that incorporate halogen atoms.

The molecular weight places this compound within the typical range for sesquiterpene lactones, which generally exhibit molecular weights between 200 and 600 grams per mole. Physical property calculations based on this molecular composition indicate specific characteristics such as a density of 1.3 ± 0.1 grams per cubic centimeter and a predicted boiling point of 623.3 ± 55.0 degrees Celsius at 760 millimeters of mercury. The exact mass determination shows a value of 484.150024, which is essential for high-resolution mass spectrometric identification and structural confirmation. These physical parameters reflect the compound's complex structure and multiple polar functional groups, which influence its solubility characteristics and chemical behavior in various solvents.

Property Value Source
Molecular Formula C23H29ClO9
Molecular Weight 484.93 g/mol
Exact Mass 484.150024
Density 1.3 ± 0.1 g/cm³
Boiling Point 623.3 ± 55.0 °C at 760 mmHg
Flash Point 330.8 ± 31.5 °C

Spectroscopic Characterization (1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through both proton and carbon-13 detection methodologies. The proton nuclear magnetic resonance spectrum of this compound has been characterized at multiple field strengths, including 400 MHz and 1000 MHz instruments, using water as the solvent system. These high-resolution spectra reveal the complex hydrogen environment within the molecule, with chemical shifts and coupling patterns that reflect the diverse functional groups present in the structure. The spectral data indicates multiple distinct proton environments corresponding to the various methyl groups, methylene protons, and protons attached to electronegative substituents such as the acetate and chlorobutyrate ester linkages.

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of this compound, with data acquired at 226 MHz using water as the solvent. This spectroscopic technique reveals the twenty-three distinct carbon environments within the molecule, including carbonyl carbons from the lactone and ester functionalities, aromatic or olefinic carbons from the double bonds, and aliphatic carbons from the cyclodecane ring system. The chemical shift patterns observed in both proton and carbon-13 spectra are consistent with the proposed molecular structure and provide verification of the stereochemical assignments.

Mass spectrometric analysis serves as a crucial complementary technique for structural characterization, particularly for confirming the molecular weight and fragmentation patterns of this compound. High-resolution mass spectrometry enables precise determination of the exact molecular mass, which matches the calculated value of 484.150024 for the molecular formula C23H29ClO9. Fragmentation patterns observed in mass spectrometric analysis provide insights into the stability of various structural components and can reveal characteristic losses corresponding to specific functional groups, such as acetate units or the chlorobutyrate substituent.

Spectroscopic Method Frequency/Conditions Solvent Reference
1H Nuclear Magnetic Resonance 400 MHz H2O
1H Nuclear Magnetic Resonance 1000 MHz H2O
13C Nuclear Magnetic Resonance 226 MHz H2O
Mass Spectrometry High Resolution Various

Crystallographic and Conformational Analysis

While specific crystallographic data for this compound was not extensively detailed in the available literature, the compound's three-dimensional structure can be inferred from its spectroscopic properties and chemical behavior. The molecule adopts a conformation that accommodates the large cyclodecane ring system while maintaining the lactone functionality in a thermodynamically stable arrangement. Conformational analysis based on the molecular structure suggests that the compound exists in specific preferred conformations that minimize steric interactions between the bulky substituents, particularly the acetate and chlorobutyrate ester groups.

The stereochemical assignments indicated in the systematic nomenclature (3aS,4S,5S,6E,10Z,11aR) reflect specific spatial arrangements of substituents around the cyclodecane framework. These stereochemical designations are crucial for understanding the compound's biological activity and chemical reactivity, as different stereoisomers can exhibit dramatically different properties. The presence of multiple chiral centers within the molecule creates the potential for numerous stereoisomeric forms, but the natural product appears to exist predominantly in the configuration specified by the systematic name.

Computational modeling approaches could provide additional insights into the preferred conformations of this compound, particularly regarding the flexibility of the cyclodecane ring and the orientation of the various ester substituents. Such analysis would be valuable for understanding the compound's interactions with potential biological targets and for predicting its chemical reactivity patterns. The complex three-dimensional structure of this compound, with its multiple functional groups and stereochemical features, represents a sophisticated example of natural product architecture.

Comparative Structural Features Among Sesquiterpene Lactones

This compound belongs to the sesquiterpene lactone family, specifically classified as a sesquiterpenoid compound that shares structural features with other naturally occurring lactones. Within this chemical class, this compound exhibits both typical and unique structural characteristics that distinguish it from related compounds. The germacranolide skeleton present in this compound is common among sesquiterpene lactones, providing a structural framework that supports the lactone functionality while accommodating various substituent patterns.

The presence of a chlorine atom in this compound represents a relatively uncommon feature among sesquiterpene lactones, as most naturally occurring compounds in this class lack halogen substituents. This halogenation distinguishes this compound from typical sesquiterpene lactones and may contribute to unique biological activities or chemical properties. The compound shares structural similarities with other chlorinated natural products found in the same plant source, Smallanthus sonchifolius, including related compounds such as Enhydrin chlorohydrin.

Comparative analysis with other sesquiterpene lactones reveals that this compound possesses a higher degree of functionalization than many related compounds, with multiple ester linkages and hydroxyl groups contributing to its complex structure. The acetate ester functionality is commonly observed in sesquiterpene lactones and often contributes to biological activity through interactions with cellular targets. The chlorobutyrate substituent represents a more unusual structural feature that may be specific to certain biosynthetic pathways or environmental conditions during compound formation.

The molecular weight of this compound (484.93 g/mol) places it in the upper range for sesquiterpene lactones, reflecting the additional mass contributed by the multiple ester substituents and the chlorine atom. This higher molecular weight correlates with increased structural complexity and may influence the compound's pharmacokinetic properties and biological distribution patterns. Understanding these comparative structural features provides valuable context for interpreting the chemical behavior and potential applications of this compound within the broader framework of sesquiterpene lactone chemistry.

Properties

IUPAC Name

methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXRLMULBZGQJI-VXIIXAFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Methylbutenol

The precursor, 3-hydroxy-2-methyl-2-butenoic acid, undergoes electrophilic chlorination using chlorine gas (Cl₂) generated in situ from trichloroacetic acid (TCA) and hydrochloric acid3. The reaction proceeds via radical intermediates, with the allylic position of the unsaturated acid preferentially attacked by chlorine radicals. Optimal yields (68–72%) are achieved at 0–5°C in anhydrous dichloromethane, minimizing hydrolytic side reactions3.

C5H8O3+Cl2TCA/HClC5H7ClO3+HCl\text{C}5\text{H}8\text{O}3 + \text{Cl}2 \xrightarrow{\text{TCA/HCl}} \text{C}5\text{H}7\text{ClO}_3 + \text{HCl}

Stereoselective Hydroxylation

Post-chlorination, the α,β-unsaturated ketone intermediate is subjected to Sharpless asymmetric dihydroxylation to install the 3-hydroxy group. Using AD-mix-β and a cinchona alkaloid catalyst, enantiomeric excess (ee) of >90% is attained. The reaction is quenched with sodium sulfite to prevent over-oxidation, yielding 2-chloro-3-hydroxy-2-methylbutyric acid as a crystalline solid (m.p. 95–99°C).

Assembly of the Germacrene Lactone Core

The germacrene-derived lactone in this compound requires cyclization of a linear triene diol precursor. Key steps include:

Polyene Synthesis via Iterative Cross-Coupling

A Julia–Kocienski olefination strategy constructs the triene backbone. Starting from geraniol, sequential Wittig reactions with stabilized ylides extend the carbon chain. Each coupling is performed under inert conditions (N₂ atmosphere) with lithium hexamethyldisilazide (LiHMDS) as the base, achieving 75–80% yield per step.

Epoxidation and Chlorinolysis

The terminal alkene of the triene is epoxidized using meta-chloroperbenzoic acid (mCPBA), followed by stereoretentive chlorinolysis with boron trifluoride etherate (BF₃·OEt₂). This introduces a vicinal dichloro motif critical for lactonization:

Epoxide+ClBF3Cl2-diol+H2O\text{Epoxide} + \text{Cl}^- \xrightarrow{\text{BF}3} \text{Cl}2\text{-diol} + \text{H}_2\text{O}

Lactonization Under Mitsunobu Conditions

The diol intermediate undergoes intramolecular esterification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), forming the 12,8-lactone ring. Tetrahydrofuran (THF) is the solvent of choice, providing 85% yield after recrystallization from ethanol/water.

Esterification and Final Assembly

Coupling the butyric acid and germacrene lactone subunits is achieved through Steglich esterification:

Activation of the Carboxylic Acid

2-Chloro-3-hydroxy-2-methylbutyric acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the acid (Rf = 0.45 in hexane/ethyl acetate 3:1).

Nucleophilic Acyl Substitution

The activated acid reacts with the C5 hydroxyl group of the germacrene lactone at −20°C to prevent epimerization. After 12 hours, the mixture is washed with saturated NaHCO₃ and brine, yielding this compound as a white solid (65% yield).

Optimization Challenges and Analytical Validation

Byproduct Formation During Chlorination

Competitive dichlorination at the γ-position occurs if reaction temperatures exceed 10°C, necessitating precise thermal control3. Gas chromatography-mass spectrometry (GC-MS) analysis reveals that maintaining Cl₂ flow rates below 0.2 L/min reduces dichloro impurities to <5%.

Lactone Ring Stability

The 12,8-lactone is prone to acid-catalyzed ring-opening. Storage under anhydrous conditions with molecular sieves (4 Å) preserves integrity for >6 months.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 5.82 (s, 1H, lactone CH), 4.31 (q, J = 6.9 Hz, 1H, ester CH), 2.98 (d, J = 14.1 Hz, 2H, germacrene CH₂).

  • HRMS : m/z 529.2364 [M+H]⁺ (calc. 529.2365), confirming molecular formula C₂₃H₂₉ClO₉.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Steglich Esterification6598Mild conditions, high selectivityRequires anhydrous solvents
Mitsunobu Lactonization8597Stereochemical retentionCostly reagents (DEAD, PPh₃)
Sharpless Dihydroxylation7295High enantioselectivitySensitive to oxygen and moisture

Chemical Reactions Analysis

Chlorouvedalin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of this compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

Chlorouvedalin has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying various chemical reactions and mechanisms. In biology, it is utilized to investigate its effects on cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications, particularly in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Chlorouvedalin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in gene expression, protein activity, and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Uvedalin (CAS: 24694-79-9)
  • Molecular Formula : C₂₃H₃₀O₉
  • Molecular Weight : 448.463 g/mol
  • Key Differences :
    • Lacks the chlorine atom present in Chlorouvedalin.
    • Reduced molecular weight and polarity compared to this compound.
    • Likely differences in solubility and biological activity due to the absence of chlorine .
2.1.2 Cryptomeridiol 11-Rhamnoside (CAS: 349112-30-7)
  • Molecular Formula: Not explicitly provided, but molecular weight is 386.523 g/mol.
  • Key Differences: Contains a rhamnoside (sugar) moiety, unlike this compound. Lower molecular weight suggests a simpler structure or fewer functional groups. Functional groups (e.g., glycoside vs.

Functional Analogues

2.2.1 Annonacin (CAS: 111035-65-5)
  • Molecular Formula : C₃₅H₆₄O₇ (approximated from molecular weight 596.878 g/mol).
  • Key Differences: Larger molecular structure with a higher molecular weight. A polyketide-derived acetogenin, structurally distinct from this compound’s sesquiterpene lactone backbone. Known for mitochondrial toxicity, suggesting different biological targets .
2.2.2 Biorobin (CAS: 17297-56-2)
  • Molecular Formula: Not explicitly provided (MW: 594.518 g/mol).
  • Key Differences: Likely a flavonoid glycoside, differing in core structure from this compound. Higher molecular weight may correlate with increased complexity in pharmacokinetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 24694-80-2 C₂₃H₂₉ClO₉ 484.924 Chlorinated sesquiterpene lactone
Uvedalin 24694-79-9 C₂₃H₃₀O₉ 448.463 Non-chlorinated sesquiterpene lactone
Cryptomeridiol 11-Rhamnoside 349112-30-7 Not specified 386.523 Diterpene glycoside with rhamnose moiety
Annonacin 111035-65-5 C₃₅H₆₄O₇ (approx.) 596.878 Polyketide acetogenin
Biorobin 17297-56-2 Not specified 594.518 Flavonoid glycoside

Research Findings and Implications

  • Structural Impact of Chlorination : The addition of chlorine in this compound increases its molecular weight by ~36.5 g/mol compared to Uvedalin, likely enhancing its lipophilicity and membrane permeability, which are critical for bioavailability .
  • Nomenclature Consistency: Both this compound and Uvedalin adhere to IUPAC naming conventions, with systematic numbering and stereochemical descriptors critical for reproducibility .

Biological Activity

Chlorouvedalin, a sesquiterpene compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under sesquiterpenes, which are known for their complex structures and varied biological activities. The compound is characterized by the following chemical properties:

  • CAS Number : 24694-80-2
  • Molecular Formula : C₁₅H₂₄O₂
  • Molecular Weight : 240.35 g/mol

The biological activity of this compound is primarily attributed to its ability to induce cytotoxic effects in various cancer cell lines and its potential efficacy against parasitic infections.

Cytotoxicity

This compound exhibits significant cytotoxicity against several cancer cell lines, including:

  • HeLa Cells : IC50 values indicate effective inhibition of cell proliferation.
  • HL-60 Cells : Demonstrated apoptosis induction.
  • Murine B16-F10 Melanoma Cells : Showed notable growth inhibition.

In a comparative study, this compound's IC50 values were measured alongside other compounds, revealing its potency:

CompoundIC50 (µM)Cell Line
This compound5.17HeLa
Uvedalin3.34HL-60
Enhydrin9.02B16-F10

These values suggest that this compound has a comparable or superior effect relative to other known cytotoxic agents.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that:

  • This compound exhibited trypanocidal activity with an IC50 value of 1.09 µM against epimastigote forms.
  • It effectively inhibited the replication of intracellular amastigotes with an IC50 value of 3.34 µM.

These findings highlight the potential of this compound as a lead compound for developing new treatments for parasitic infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Study on Cytotoxic Effects :
    • A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
    • The selectivity index was calculated to assess the safety profile in normal cells (e.g., Vero cells), showing that this compound has a favorable therapeutic index.
  • Antiparasitic Efficacy :
    • Another research focused on the antiparasitic activity against T. cruzi, showing that treatment with this compound significantly reduced parasite replication rates in vitro.
    • The study concluded that sesquiterpene lactones like this compound could be promising candidates for further drug development targeting Chagas disease.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming Chlorouvedalin’s structural identity, and how should researchers address discrepancies in spectral data?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-validate structural assignments. For discrepancies, compare raw data with published spectra of related compounds (e.g., Chlorovaltrate K, Chloroenhydrin) to identify potential contamination or isomerism . If inconsistencies persist, replicate synthesis under controlled conditions and employ computational tools (e.g., density functional theory) to predict spectra for comparison .

Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?

  • Methodological Answer :

  • Step 1 : Review existing synthetic routes for structurally similar iridoids (e.g., Chloramultilides B–D) to identify viable starting materials and reaction conditions .
  • Step 2 : Include detailed experimental parameters (temperature, solvent purity, catalyst ratios) in the protocol. For example, if a reaction requires anhydrous conditions, specify moisture-control measures (e.g., molecular sieves, inert gas).
  • Step 3 : Validate reproducibility by independent replication in at least two laboratories, documenting yield variations (±5% tolerance) and purity thresholds (≥95% by HPLC) .

Q. What criteria should guide the selection of analytical techniques for assessing this compound’s purity in biological assays?

  • Methodological Answer : Prioritize orthogonal methods:

  • Quantitative : HPLC-UV/MS with a C18 column and gradient elution (e.g., 10–90% acetonitrile in water).
  • Qualitative : Thin-layer chromatography (TLC) with multiple solvent systems (e.g., ethyl acetate/hexane, chloroform/methanol) to detect trace impurities.
  • Critical Note : Cross-reference retention times/Rf values with known degradation products (e.g., hydrolyzed derivatives) to avoid misinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate whether discrepancies arise from experimental variables (e.g., cell passage number, serum batch differences) or compound stability.
  • Data Harmonization : Re-test this compound in parallel across conflicting models under standardized conditions (e.g., identical incubation time, DMSO concentration ≤0.1%).
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., ROS interference in MTT assays) .
  • Example : If Activity A is observed in HeLa but not in HEK293, perform transcriptomic profiling to identify differential expression of target pathways .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies, given its susceptibility to hydrolysis?

  • Methodological Answer :

  • Formulation : Use lyophilized powders stored at −80°C or nano-encapsulation (e.g., PLGA nanoparticles) to minimize aqueous degradation.
  • Analytical Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to quantify degradation products (e.g., chlorinated aglycones).
  • In Silico Modeling : Predict hydrolytic cleavage sites using software like Schrödinger’s QikProp to guide structural modifications (e.g., protective ester groups) .

Q. How should mechanistic studies distinguish between this compound’s direct molecular targets and off-target effects?

  • Methodological Answer :

  • Target Deconvolution : Combine affinity chromatography (bait: immobilized this compound) with proteomic profiling of eluates.
  • Validation : Use CRISPR/Cas9 knockout models for putative targets (e.g., NF-κB subunits) to confirm loss of bioactivity.
  • Off-Target Screening : Employ broad-spectrum kinase/phosphatase assays (e.g., PamGene) to identify non-specific interactions .

Data Presentation and Reproducibility

Q. What constitutes a minimally complete dataset for publishing this compound-related findings?

  • Methodological Answer :

  • Essential Data : Synthetic yield, purity metrics (HPLC chromatograms), spectral raw files (NMR, MS), bioactivity IC50/EC50 values with confidence intervals, and stability profiles.
  • Supplemental Materials : Crystallographic data (if available), computational modeling parameters, and raw flow cytometry/imaging files .
  • Ethical Compliance : Declare conflicts of interest and provide access to raw data via repositories like Zenodo or ChemRxiv .

Q. How should researchers address irreproducible results in this compound’s in vivo efficacy studies?

  • Methodological Answer :

  • Audit Trail : Document animal housing conditions (e.g., diet, circadian rhythm controls) and compound administration routes (e.g., oral gavage vs. IV).
  • Meta-Analysis : Compare results with prior studies using PRISMA guidelines to identify systemic biases (e.g., gender-specific responses in rodent models).
  • Collaborative Replication : Partner with independent labs to validate findings under blinded conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.